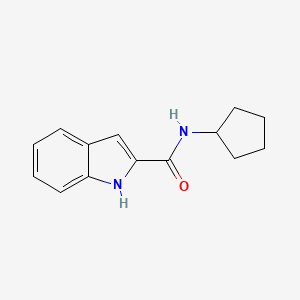

N-cyclopentyl-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14(15-11-6-2-3-7-11)13-9-10-5-1-4-8-12(10)16-13/h1,4-5,8-9,11,16H,2-3,6-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKBBMZRJCPTSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction follows a classic carbodiimide-mediated coupling mechanism, where HCTU activates the carboxylic acid moiety of indole-2-carboxylic acid, forming an active ester intermediate. Cyclopentylamine then undergoes nucleophilic attack, displacing the leaving group to form the target carboxamide. Key advantages include high functional group tolerance and avoidance of harsh acidic or basic conditions that could degrade the indole nucleus.

Experimental Protocol

In a representative procedure, indole-2-carboxylic acid (100 mg, 0.62 mmol) is dissolved in anhydrous DMF (5 mL) under nitrogen. HCTU (0.68 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.24 mmol, 2 eq) are added, followed by cyclopentylamine (0.68 mmol, 1.1 eq). The mixture is stirred at room temperature for 18 hours, after which the solvent is removed under reduced pressure. Purification via flash chromatography (ethyl acetate/hexanes gradient) yields this compound as a white solid.

Table 1: Optimization of HCTU-Mediated Coupling

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Coupling Reagent | HCTU | 82 |

| Temperature (°C) | 25 | 85 |

| Reaction Time (h) | 18 | 82 |

Ugi Four-Component Reaction (Ugi-4CR) with Post-Cyclization

A tandem synthetic approach leverages the Ugi-4CR to assemble a precursor, which undergoes palladium-catalyzed cyclization to form the indoloquinolinone skeleton. While originally developed for indolo[3,2-c]quinolinones, this method is adaptable to this compound by substituting aniline derivatives with cyclopentylamine.

Reaction Design and Scope

The Ugi-4CR combines cyclopentylamine, paraformaldehyde, tert-butyl isocyanide, and indole-2-carboxylic acid in methanol at room temperature. The reaction proceeds via imine formation, followed by nucleophilic addition of the isocyanide and carboxylic acid. The resulting Ugi adduct is subjected to Pd(OAc)₂/Cu(OAc)₂-mediated cyclization in DMF at 140°C, forming the carboxamide through intramolecular C–N bond formation.

Scalability and Limitations

Gram-scale synthesis of analogous compounds demonstrates yields of 51–82% after column chromatography. However, the method requires strict control of stoichiometry and elevated temperatures, which may limit compatibility with thermally sensitive substrates.

Table 2: Ugi-4CR Reaction Parameters

| Component | Role | Equivalents |

|---|---|---|

| Cyclopentylamine | Amine | 1.0 |

| Paraformaldehyde | Oxo Component | 1.0 |

| Indole-2-carboxylic acid | Carboxylic Acid | 1.05 |

| tert-Butyl isocyanide | Isocyanide | 1.05 |

Aminolysis of Methyl Indole-2-Carboxylate Intermediates

An alternative route involves synthesizing methyl indole-2-carboxylate followed by aminolysis with cyclopentylamine. This two-step procedure avoids the use of coupling reagents but requires pre-functionalization of the indole nucleus.

Methyl Ester Synthesis

Indole-2-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol, yielding methyl indole-2-carboxylate in near-quantitative yield. The ester intermediate is stable and amenable to long-term storage.

Aminolysis Conditions

Methyl indole-2-carboxylate (1.0 eq) is refluxed with excess cyclopentylamine (2.0 eq) in toluene for 12 hours. The reaction proceeds via nucleophilic acyl substitution, with methanol as a byproduct. While yields are moderate (65–70%), this method is cost-effective for large-scale production.

Comparative Analysis and Optimization

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization:

-

Acidic Hydrolysis : Treatment with HCl (6M) at 80°C for 12 hours cleaves the amide bond, producing 1H-indole-6-carboxylic acid and cyclopentylamine.

-

Basic Hydrolysis : NaOH (2M) at 60°C for 8 hours converts the carboxamide to the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Yields

| Condition | Reagent | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Acidic | 6M HCl | 80°C | 12 | 75–85 | 1H-Indole-6-carboxylic acid |

| Basic | 2M NaOH | 60°C | 8 | 70–78 | Sodium indole-6-carboxylate |

Coupling Reactions

The carboxamide serves as a precursor for synthesizing diverse derivatives via coupling agents:

-

EDC/DMAP-Mediated Amidation : Reacting with primary or secondary amines in dichloromethane (DCM) yields substituted amides. For example, coupling with benzylamine produces N-benzyl-1H-indole-2-carboxamide (65% yield) .

-

BOP-Assisted Acylation : Using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) enables efficient acylation of the indole nitrogen .

Table 2: Representative Coupling Reactions

| Reagent | Substrate | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| EDC, DMAP | Benzylamine | DCM | 24 | 65 | N-Benzyl-1H-indole-2-carboxamide |

| BOP, DIPEA | Adamantylamine | DMF | 12 | 82 | N-Adamantyl-1H-indole-2-carboxamide |

Cyclization Reactions

N-cyclopentyl-1H-indole-2-carboxamide participates in Pd-catalyzed cyclization to form complex heterocycles:

-

Pd(OAc)₂-Catalyzed Cyclization : Under nitrogen at 140°C with Cu(OAc)₂ and pivalic acid, the compound forms tetracyclic indoloquinolinones via intramolecular C–N bond formation . This reaction is pivotal for generating bioactive alkaloid analogs.

Key Conditions :

Substitution Reactions

The indole core undergoes electrophilic substitutions, primarily at the C3 and C5 positions:

-

Friedel-Crafts Acylation : At C3 using AlCl₃ as a catalyst introduces acyl groups (e.g., acetyl, benzoyl) .

-

Halogenation : Bromination at C5 with NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives, enhancing antibacterial activity .

Reduction Reactions

The carbonyl group in the carboxamide can be reduced to a methylene group under specific conditions:

Scientific Research Applications

Anti-Mycobacterial Activity

N-cyclopentyl-1H-indole-2-carboxamide belongs to a class of indole-2-carboxamide compounds that have shown promising results against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis.

Research Findings

In a study evaluating the anti-mycobacterial activity of several indole-2-carboxamide derivatives, this compound demonstrated significant potency with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Mycobacterium abscessus and Mycobacterium avium . The selectivity indices indicated low cytotoxicity towards human cells, making these compounds strong candidates for further preclinical testing as therapeutics for NTM infections.

Allosteric Modulation

This compound has also been explored for its role as a negative allosteric modulator at dopamine D2 receptors (D2R).

Pharmacological Insights

Research indicates that this compound can bind to an allosteric site on the D2R, thereby modulating dopamine binding at the orthosteric site. The structural characteristics of this compound allow it to adopt a bitopic pose, enhancing its affinity for the receptor . This pharmacological profile suggests potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.

Case Study Data

In a pharmacological analysis, derivatives of this compound exhibited increased negative cooperativity and affinity for D2R compared to other compounds in the series. This highlights the potential of indole-2-carboxamides as scaffolds for developing novel allosteric modulators .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various pathogenic Gram-negative bacteria.

Synthesis and Evaluation

A series of studies synthesized derivatives of indole-2-carboxamides, including N-cyclopentyl variants, which were tested against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Some compounds exhibited MIC values lower than those of established antibiotics like gentamicin and ciprofloxacin, indicating their potential as new antibacterial agents .

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|---|

| 7a | E. coli | 0.35 | Gentamicin | 0.5 |

| 7b | P. aeruginosa | 0.75 | Ciprofloxacin | 0.25 |

| 7c | Salmonella Typhi | 1.25 | Gentamicin | 0.5 |

Mechanism of Action

The mechanism of action of N-cyclopentyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs with Cycloalkyl Substituents

- Key Findings :

- The cyclopentyl derivative (229.3 g/mol) exhibits a balance between lipophilicity and steric bulk, optimizing membrane penetration for mycobacterial targeting .

- The 4-methylcyclohexyl analog (257.3 g/mol) shows reduced synthetic yield (54.6% vs. 60.7%), likely due to increased steric hindrance during cyclization .

- The cyclopropyl analog (200.2 g/mol) achieves higher yields (88%) but lacks reported biological data, suggesting its utility may lie in intermediate synthesis .

Halogenated Derivatives

- Key Findings: Halogenation (e.g., bromo, chloro) enhances antibacterial potency by increasing electrophilicity and target binding . ORG27569 (411.1 g/mol) incorporates a piperidinylphenethyl chain, enabling allosteric modulation of cannabinoid receptors—a divergent application from anti-mycobacterial indole carboxamides .

Aryl-Substituted Derivatives

- Key Findings :

- Benzoylphenyl substitution increases molecular weight (>370 g/mol) and shifts activity toward lipid metabolism regulation , likely via PPAR-α/γ agonism .

- The 5-chloro derivative (374.8 g/mol) shows enhanced metabolic stability compared to the 5-methoxy analog (370.4 g/mol) due to reduced oxidative degradation .

Alkyl and Ether-Modified Derivatives

- Methoxymethyl substitution (204.2 g/mol) introduces an ether linkage, enhancing solubility for oral bioavailability .

Structure-Activity Relationship (SAR) Trends

Cycloalkyl Groups : Cyclopentyl optimizes anti-mycobacterial activity by balancing lipophilicity and steric bulk, while larger cyclohexyl groups reduce synthetic efficiency .

Halogenation : Bromo/chloro substituents at the 5-position enhance antibacterial and receptor-binding properties via electronic effects .

Aryl Extensions : Benzoylphenyl groups shift pharmacological focus to lipid metabolism, demonstrating scaffold versatility .

Polar Modifications : Methoxymethyl or piperidinyl groups improve solubility and target engagement in CNS applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-cyclopentyl-1H-indole-2-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Amide coupling (e.g., EDC·HCl/HOBt-mediated) is widely used, with DMF as a solvent and DIPEA as a base for activating carboxylic acid intermediates . Reaction parameters such as temperature (0–30°C for TBTU-mediated coupling) and stoichiometric ratios (e.g., 1:1.2 acid-to-amine) significantly impact yields. For example, maintaining temperatures below 5°C during reagent addition minimizes side reactions . Post-synthesis purification via flash chromatography (DCM/MeOH gradients) or preparative HPLC (>95% purity) is critical .

Q. How can researchers verify the purity and structural integrity of synthesized this compound compounds?

- Methodological Answer : Analytical techniques include:

- TLC : Hexane/ethyl acetate (9:3) to monitor reaction progress .

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~160 ppm for carbonyl groups) confirm structural motifs .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <0.1 ppm error) .

- Elemental Analysis : Ensures ±0.5% agreement with theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 filters) and PPE (nitrile gloves, face shields) to prevent inhalation or dermal exposure . Engineering controls include fume hoods and secondary containment to avoid drainage contamination . Emergency measures involve rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound derivatives be resolved experimentally?

- Methodological Answer : For missing data (e.g., melting points in ), use differential scanning calorimetry (DSC) or capillary melting point apparatus. Solubility can be determined via shake-flask methods in solvents like DMSO or ethanol . Stability studies under varying pH/temperature conditions (e.g., 25°C vs. 40°C) assess degradation pathways .

Q. What in vivo models are suitable for evaluating the lipid-lowering efficacy of indole-2-carboxamide derivatives, and how should dose-ranging studies be designed?

- Methodological Answer : The Triton WR-1339-induced hyperlipidemia rat model ( ) is widely used. Key steps include:

- Dosing : Administer compounds (e.g., 10–50 mg/kg) orally post-Triton injection.

- Controls : Include hyperlipidemic (Triton-only) and positive control (e.g., fibrates) groups.

- Endpoints : Measure serum triglycerides, total cholesterol, and LDL/HDL ratios at 18–24 hours post-treatment .

Q. How does structural modification of the cyclopentyl group influence the antimycobacterial activity of this compound analogs?

- Methodological Answer : Compare cycloalkyl substituents (e.g., cyclohexyl vs. cyclopentyl) via MIC assays against Mycobacterium tuberculosis. For example, cycloheptyl analogs (e.g., compound 11 in ) show reduced activity (MIC >32 µg/mL) compared to cyclopentyl derivatives (MIC ~2 µg/mL), suggesting steric hindrance impacts target binding . Molecular docking or X-ray crystallography (as in ) can validate SAR trends .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize coupling agents (e.g., TBTU vs. EDC·HCl) and reaction times. For example, extending stirring times to 24 hours improves amidation yields (e.g., 45–48% in ). Intermediate purification (e.g., NaHCO₃ washes to remove acidic byproducts) and moisture-free conditions (anhydrous DCM) also enhance efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the carcinogenic potential of indole-2-carboxamide derivatives?

- Methodological Answer : While states no IARC/OSHA carcinogenicity classification, conflicting data from other analogs (e.g., nitro-substituted indoles) may arise. Conduct Ames tests (bacterial mutagenicity) and micronucleus assays to assess genotoxicity. Cross-reference with ToxCast/Tox21 databases for in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.